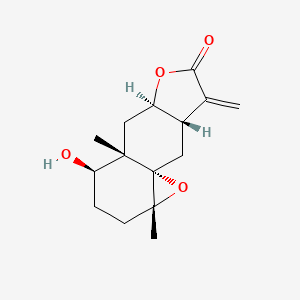
Meridianone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meridianone is a chemical compound with the molecular formula C15H20O4. It consists of 15 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Meridianone would likely involve large-scale organic synthesis processes, utilizing advanced equipment and techniques to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Meridianone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Meridianone can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Menadione: A synthetic naphthoquinone with vitamin K activity.
Methadone: A synthetic opioid analgesic with unique pharmacological properties.
Milrinone: A phosphodiesterase inhibitor used in the treatment of heart failure.
Compared to these compounds, this compound may exhibit unique properties and applications, making it a valuable compound for further research and development.
Propiedades
Número CAS |
74799-13-6 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(1S,3S,7R,9S,10R,13R)-10-hydroxy-9,13-dimethyl-4-methylidene-6,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradecan-5-one |
InChI |
InChI=1S/C15H20O4/c1-8-9-6-15-13(2,7-10(9)18-12(8)17)11(16)4-5-14(15,3)19-15/h9-11,16H,1,4-7H2,2-3H3/t9-,10+,11+,13-,14+,15-/m0/s1 |
Clave InChI |
HGCXXEYNHRNBTF-JQRSIXJKSA-N |
SMILES isomérico |
C[C@@]12CC[C@H]([C@]3([C@@]1(O2)C[C@@H]4[C@@H](C3)OC(=O)C4=C)C)O |
SMILES canónico |
CC12CCC(C3(C1(O2)CC4C(C3)OC(=O)C4=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


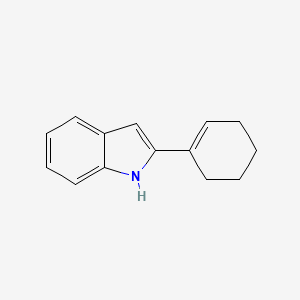
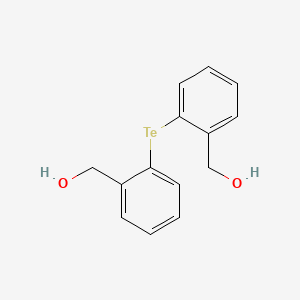
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)
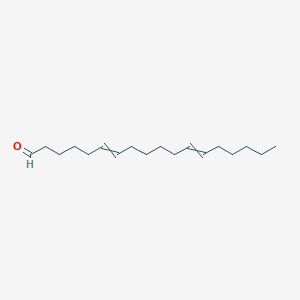
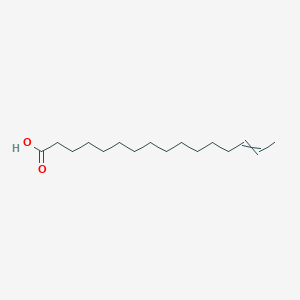
![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)
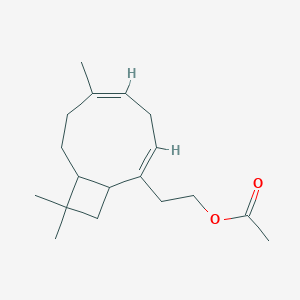
![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)
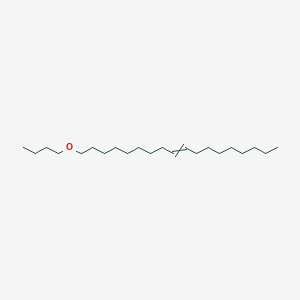
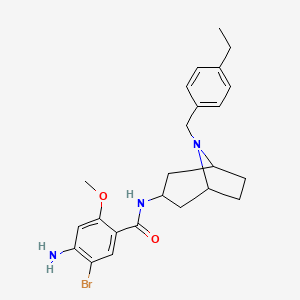
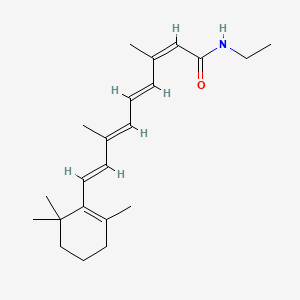
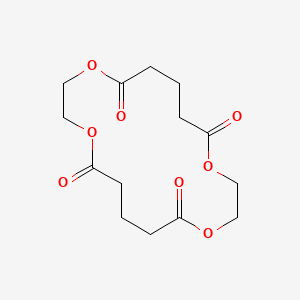
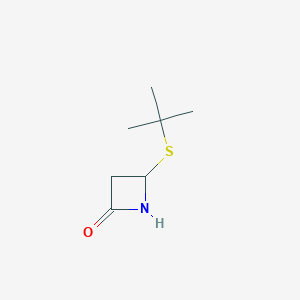
![2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14446255.png)
